Cas no 2287335-54-8 (3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid)

3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a hydroxyethoxy substituent and a tert-butoxycarbonylamino (Boc) protecting group. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization at the carboxylic acid, hydroxyl, and Boc-protected amine sites. The Boc group enhances stability during synthetic transformations, while the hydroxyethoxy moiety improves solubility in polar solvents. Its well-defined reactivity makes it a versatile intermediate for pharmaceutical and agrochemical applications, particularly in the development of heterocyclic compounds. The product is typically characterized by high purity and consistent performance in coupling and condensation reactions.
3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid structure
2287335-54-8 structure
商品名:3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
CAS番号:2287335-54-8
MF:C12H19N3O6
メガワット:301.295763254166
CID:6488164
PubChem ID:137944446

3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
    • EN300-6747567
    • 5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
    • 2287335-54-8
    • インチ: 1S/C12H19N3O6/c1-12(2,3)21-11(19)13-8-7(10(17)18)9(14-15(8)4)20-6-5-16/h16H,5-6H2,1-4H3,(H,13,19)(H,17,18)
    • InChIKey: VVNKCMWOHBNZIG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=C(C(=O)O)C(=NN1C)OCCO)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 301.12738533g/mol
  • どういたいしつりょう: 301.12738533g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 123Ų

3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6747567-10.0g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
10.0g
$3254.0 2025-03-13
Enamine
EN300-6747567-0.05g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
0.05g
$636.0 2025-03-13
Enamine
EN300-6747567-0.25g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
0.25g
$696.0 2025-03-13
Enamine
EN300-6747567-2.5g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
2.5g
$1483.0 2025-03-13
Enamine
EN300-6747567-0.1g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
0.1g
$666.0 2025-03-13
Enamine
EN300-6747567-5.0g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
5.0g
$2193.0 2025-03-13
Enamine
EN300-6747567-0.5g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
0.5g
$726.0 2025-03-13
Enamine
EN300-6747567-1.0g
5-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
2287335-54-8 95.0%
1.0g
$757.0 2025-03-13

3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid 関連文献

3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acidに関する追加情報

Introduction to 3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid (CAS No. 2287335-54-8)

The compound 3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid, identified by its CAS number 2287335-54-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of functional groups, including hydroxyl, ester, and amide moieties, positions this compound as a versatile scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, owing to their broad spectrum of biological activities. Pyrazole-based compounds are known for their efficacy in modulating various biological pathways, making them valuable candidates for the treatment of inflammatory diseases, infectious disorders, and metabolic conditions. The presence of a methyl group at the 1-position and an ester-functionalized amino group at the 5-position in this compound enhances its pharmacological profile, enabling interactions with multiple target proteins and enzymes.

The hydroxyethoxy substituent at the 3-position introduces a hydrophilic moiety, which can improve solubility and bioavailability—critical factors for drug development. This feature is particularly relevant in designing compounds that require oral administration or delivery via other systemic routes. Furthermore, the 2-methylpropan-2-yl group at the carbonyl position contributes to steric hindrance, potentially influencing binding affinity and selectivity when interacting with biological targets.

Emerging research in synthetic organic chemistry has demonstrated innovative methodologies for constructing complex heterocyclic systems like this one. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable synthesis routes, reducing environmental impact while maintaining high yields. The synthesis of 3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid exemplifies these advancements, showcasing how modern techniques can be leveraged to produce structurally intricate molecules with precision.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of this compound make it an attractive subject for virtual screening against large databases of biological targets. By integrating experimental data with computational predictions, researchers can accelerate the process of identifying lead compounds for further optimization. This compound’s unique combination of functional groups provides multiple points of interaction with biological systems, increasing its potential as a therapeutic agent.

Biological activity assays have begun to reveal promising preliminary results for this derivative. Initial in vitro studies suggest that it exhibits inhibitory effects on certain enzymes implicated in inflammatory responses. The pyrazole core is particularly noteworthy for its ability to modulate pathways involving cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation. Additionally, the ester-amide linkage may contribute to interactions with proteases or other enzymes involved in cellular signaling cascades.

The pharmaceutical industry continues to prioritize the development of small molecules with improved pharmacokinetic profiles. The hydroxyethoxy group at the 3-position not only enhances solubility but also allows for potential derivatization into prodrugs or conjugates that improve tissue penetration or target specificity. Such modifications are crucial for achieving therapeutic efficacy while minimizing side effects—a cornerstone of modern drug design.

Future research directions may explore derivatization strategies to optimize potency and selectivity further. For instance, replacing the ester group with alternative functionalities could alter metabolic stability or binding affinity. Similarly, modifications to the methylpropan-2-yl moiety might enhance bioavailability or reduce off-target effects. These explorations will be guided by structural insights gained from X-ray crystallography or other biophysical techniques that elucidate molecular interactions at an atomic level.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic scaffolds used in drug discovery. Pyrazoles remain one of the most studied classes of organic compounds due to their versatility and biological relevance. By expanding our understanding of how structural features influence activity—such as those highlighted by 3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid—researchers can develop more rational approaches to molecular design.

In conclusion,3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid (CAS No. 2287335-54-8) exemplifies how advances in synthetic chemistry and computational biology are driving innovation in pharmaceutical research. Its complex architecture presents opportunities for developing novel therapeutics targeting diverse disease mechanisms while adhering to principles of sustainability and efficiency. As further studies elucidate its full potential,this compound is poised to play a pivotal role in shaping future treatments across multiple therapeutic areas.

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